![molecular formula C7H2BrF2NOS B2439544 2-Bromo-5,7-difluoro-1,3-benzothiazol-6-ol CAS No. 1629896-97-4](/img/structure/B2439544.png)
2-Bromo-5,7-difluoro-1,3-benzothiazol-6-ol
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Overview
Description
“2-Bromo-5,7-difluoro-1,3-benzothiazol-6-ol” is a chemical compound with the CAS Number: 1629896-97-4 . It has a molecular weight of 266.07 and is typically stored at room temperature . It is a powder in its physical form .
Synthesis Analysis
The synthesis of benzothiazoles involves a three-component reaction of o-iodoanilines or electron-rich aromatic amines with K2S and DMSO . This process provides 2-unsubstituted benzothiazoles in good isolated yields with good functional group tolerance . A similar reaction of o-phenylenediamines provided 2-unsubstituted benzimidazoles without K2S .Molecular Structure Analysis
The IUPAC name of this compound is 2-bromo-5,7-difluorobenzo[d]thiazol-6-ol . The Inchi Code is 1S/C7H2BrF2NOS/c8-7-11-3-1-2(9)5(12)4(10)6(3)13-7/h1,12H .Chemical Reactions Analysis
The extra fluorine atoms on the benzothiadiazole ring make the compounds more electron-withdrawing when the unit is embedded into low-band gap polymer semiconductors . This introduces better electron affinity and further lowers the band gap of the semiconducting materials .Physical And Chemical Properties Analysis
This compound is a powder in its physical form . It is typically stored at room temperature . The compound has a molecular weight of 266.07 .Scientific Research Applications
Organic Photovoltaics (OPVs)
2-Bromo-5,7-difluoro-1,3-benzothiazol-6-ol: is used in the synthesis of conjugated polymers for organic photovoltaics. The fluorinated benzothiazole moiety helps in lowering the polymer’s highest occupied molecular orbital (HOMO) level, which results in higher open-circuit voltages. This property is crucial for improving the power conversion efficiency (PCE) of organic solar cells .
Organic Field-Effect Transistors (OFETs)
In the field of organic electronics, 2-Bromo-5,7-difluoro-1,3-benzothiazol-6-ol is utilized to develop high-mobility organic field-effect transistors. The incorporation of fluorine atoms enhances the electron affinity and stability of the resulting polymers, making them suitable for high-performance OFET applications .
Medicinal Chemistry
This compound is also explored in medicinal chemistry for its potential biological activities. The benzothiazole scaffold is known for its diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities. The presence of bromine and fluorine atoms can further modulate the biological activity and pharmacokinetic properties of the molecules .
Fluorescent Probes
2-Bromo-5,7-difluoro-1,3-benzothiazol-6-ol: can be used in the design of fluorescent probes for bioimaging and diagnostic applications. The fluorinated benzothiazole core can enhance the photostability and fluorescence quantum yield of the probes, making them more effective for imaging biological samples .
Catalysis
In the field of catalysis, this compound can serve as a ligand or a building block for the synthesis of novel catalytic systems. The electron-withdrawing fluorine atoms can influence the electronic properties of the catalytic sites, potentially improving the efficiency and selectivity of catalytic reactions .
Material Science
2-Bromo-5,7-difluoro-1,3-benzothiazol-6-ol: is also investigated for its applications in material science, particularly in the development of new materials with unique electronic and optical properties. These materials can be used in various advanced technologies, including sensors, light-emitting diodes (LEDs), and other optoelectronic devices .
Polymer Chemistry
In polymer chemistry, 2-Bromo-5,7-difluoro-1,3-benzothiazol-6-ol is used as a monomer for the synthesis of various functional polymers. These polymers can exhibit enhanced thermal stability, mechanical strength, and chemical resistance due to the presence of fluorine atoms, making them suitable for a wide range of industrial applications.
Sigma-Aldrich Sigma-Aldrich ChemicalBook Sigma-Aldrich Sigma-Aldrich ChemicalBook : Sigma-Aldrich : Sigma-Aldrich
Mechanism of Action
Benzothiazoles, the core structure of this compound, are a class of heterocyclic aromatic organic compounds. They are known to have a wide range of biological activities and are used in various fields such as medicinal chemistry, agriculture, and materials science . Fluorinated benzothiadiazole-based compounds, which are structurally similar to the compound , have been used in the development of polymers for high power conversion efficiency organic solar cells .
properties
IUPAC Name |
2-bromo-5,7-difluoro-1,3-benzothiazol-6-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2BrF2NOS/c8-7-11-3-1-2(9)5(12)4(10)6(3)13-7/h1,12H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RINSUQFPBUYDPX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=C(C(=C1F)O)F)SC(=N2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2BrF2NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-5,7-difluoro-1,3-benzothiazol-6-ol |
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